molecular formula C9H12FNO2 B8593826 2-(5-Fluoro-2-methoxy-phenoxy)ethylamine

2-(5-Fluoro-2-methoxy-phenoxy)ethylamine

Cat. No. B8593826
M. Wt: 185.20 g/mol
InChI Key: IJBZWNMACGOPAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-Fluoro-2-methoxy-phenoxy)ethylamine is a useful research compound. Its molecular formula is C9H12FNO2 and its molecular weight is 185.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(5-Fluoro-2-methoxy-phenoxy)ethylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-Fluoro-2-methoxy-phenoxy)ethylamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C9H12FNO2

Molecular Weight

185.20 g/mol

IUPAC Name

2-(5-fluoro-2-methoxyphenoxy)ethanamine

InChI

InChI=1S/C9H12FNO2/c1-12-8-3-2-7(10)6-9(8)13-5-4-11/h2-3,6H,4-5,11H2,1H3

InChI Key

IJBZWNMACGOPAI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)F)OCCN

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A suspension of 10.0 g of N-[2-(5-fluoro-2-methoxyphenoxy)ethyl]phthalimide and 5.14 ml 5.14 ml of hydrazine hydrate in 100 ml of ethanol was heated for 1 hour at 50°-60° C. After cooling, the precipitate was filtered off and the filtrate was evaporated. The residue was diluted with water and extracted with chloroform. The extract was washed with water, dried and evaporated. The residue was distilled to give 3.81 g of the desired compound as a colorless oil, b.p. 126°-127° C. (9 mmHg).
Name
N-[2-(5-fluoro-2-methoxyphenoxy)ethyl]phthalimide
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
5.14 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 2-(5-fluoro-2-methoxy-phenoxy)ethylazide (3.97 g, 0.019 mol) and triphenylphosphine (5.95 g, 0.023 mol) in tetrahydrofuran (80 ml) and water (1.5 ml) was allowed to stir for 18 hours at room temperature. The solvent was removed under vacuum. Chromatography (ethyl acetate) removed triphenylphosphine and triphenylphosphine oxide and (25-50% methanol-ethyl acetate plus ammonium hydroxide) afforded 3.14 g (90%) of product as a clear oil. MS EI m/e 185 (M+)
Quantity
3.97 g
Type
reactant
Reaction Step One
Quantity
5.95 g
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Three
Name
Quantity
1.5 mL
Type
solvent
Reaction Step Four
Yield
90%

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